8-Fluoro-3-iodoquinoline
Overview
Description
8-Fluoro-3-iodoquinoline is an organic compound with the chemical formula C9H5FIN. It is a solid with a white to yellowish color and exhibits fluorescence. This compound is practically insoluble in water but soluble in common organic solvents such as chloroform, methanol, and dichloromethane . It has significant importance in the field of chemistry, particularly as a fluorescent probe for spectral analysis and in drug research .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, influencing their function .
Mode of Action
The exact mode of action of 8-Fluoro-3-iodoquinoline is not well-documented. Quinoline derivatives typically interact with their targets, leading to changes in the target’s function. The presence of fluorine and iodine atoms in the molecule may influence the compound’s interaction with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also suggested to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
8-Fluoro-3-iodoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or influencing the enzyme’s conformation, thereby affecting its activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific metabolic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its biochemical effects. Additionally, high doses of this compound can result in toxic effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, this compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
The synthesis of 8-Fluoro-3-iodoquinoline typically involves the fluorination and iodination of the corresponding thiophene derivatives. One common method includes the reaction of 8-fluoro-3-pyridone with hydrogen fluoride or a similar fluorinating agent, followed by iodination with an iodinating agent such as sodium iodide . Another method involves the reaction of 8-fluoroquinoline with N-chlorosuccinimide and potassium iodide in anhydrous acetic acid .
Chemical Reactions Analysis
8-Fluoro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction:
Common reagents used in these reactions include sodium iodide, hydrogen fluoride, and various organometallic compounds. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-3-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for spectral analysis and as a raw material in organic synthesis.
Biology: Its fluorescence properties make it useful in biological imaging and diagnostic applications.
Comparison with Similar Compounds
8-Fluoro-3-iodoquinoline can be compared with other fluorinated quinolines, such as:
3-Fluoroquinoline: Similar in structure but lacks the iodine atom, which may affect its reactivity and applications.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms, which can enhance its biological activity and provide unique properties.
3,5-Difluoroquinoline: Another fluorinated quinoline with different substitution patterns, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
8-fluoro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585324 | |
Record name | 8-Fluoro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866782-59-4 | |
Record name | 8-Fluoro-3-iodoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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